m-PEG3-acid chloride

Descripción

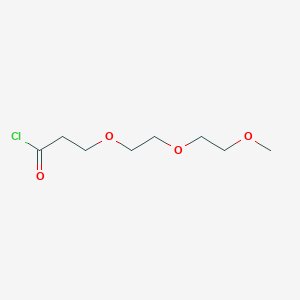

Structure

3D Structure

Propiedades

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO4/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAOJSQBWUCVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of m-PEG3-acid chloride

Introduction: The Role of m-PEG3-acid chloride in Modern Drug Development

In the landscape of advanced therapeutics, particularly in bioconjugation and the development of Antibody-Drug Conjugates (ADCs), the precise chemical modification of biomolecules is paramount. Linkers play a crucial role in this process, connecting potent drug payloads to targeting moieties like antibodies. This compound (3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride) is a valuable, monofunctional polyethylene glycol (PEG) linker.[1][2] Its structure, featuring a terminal methoxy group, a three-unit PEG chain, and a highly reactive acid chloride, makes it an excellent reagent for introducing hydrophilic spacers.[1][3] This hydrophilicity can improve the solubility and pharmacokinetic profile of the resulting conjugate.[3] The acid chloride functional group is particularly advantageous for its high reactivity towards primary amines and alcohols, enabling the rapid and efficient formation of stable amide or ester bonds under appropriate conditions.[1]

This guide provides a comprehensive, field-proven perspective on the synthesis of this compound from its corresponding carboxylic acid precursor, delves into the critical characterization techniques required to verify its structure and purity, and discusses essential handling and storage protocols.

Part 1: Synthesis of this compound

The most direct and common route to this compound is the conversion of its carboxylic acid analogue, m-PEG3-acid (3-[2-(2-methoxyethoxy)ethoxy]propanoic acid).[4] This transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom. Several chlorinating agents can accomplish this, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent in laboratory and industrial settings.[5][6]

Choice of Chlorinating Agent: A Mechanistic Rationale

The selection between thionyl chloride and oxalyl chloride is often dictated by the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

-

Thionyl Chloride (SOCl₂): This reagent reacts with carboxylic acids to form the acid chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[6] This is advantageous as the gaseous byproducts can be easily removed from the reaction mixture, driving the reaction to completion. The mechanism proceeds through the formation of a reactive chlorosulfite intermediate, which is then attacked by a chloride ion.[7][8]

-

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride provides a milder alternative to thionyl chloride.[5] The reaction of oxalyl chloride with DMF forms the Vilsmeier reagent in situ, which is the active electrophilic species.[9][10][11] This method is particularly useful for substrates that may be sensitive to the higher temperatures or more acidic conditions associated with thionyl chloride. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous, facilitating an easy work-up.[12]

For the synthesis of this compound, the oxalyl chloride/DMF method is often preferred due to its mild reaction conditions, which helps to prevent potential side reactions involving the ether linkages of the PEG chain.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Role |

| m-PEG3-acid | C₈H₁₆O₅ | 192.21 | Starting Material |

| Oxalyl Chloride | (COCl)₂ | 126.93 | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalyst |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Solvent |

Procedure:

-

Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add m-PEG3-acid (1.0 eq).

-

Solvent and Catalyst Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). Add a catalytic amount of anhydrous DMF (e.g., one drop) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add oxalyl chloride (e.g., 1.2-1.5 eq) dropwise to the stirred solution. Caution: Gas evolution (CO₂, CO, HCl) will occur.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

-

Monitoring: The reaction can be monitored by Infrared (IR) spectroscopy. A sample can be taken, the solvent evaporated, and the IR spectrum recorded. The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acid chloride (around 1800 cm⁻¹) indicates reaction completion.[13][14]

-

Work-up: Once the reaction is complete, the solvent and excess oxalyl chloride can be carefully removed under reduced pressure (in vacuo) using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

-

Final Product: The resulting oil is the crude this compound. For many applications, this crude product is of sufficient purity to be used directly. If further purification is needed, vacuum distillation can be employed, although this can be challenging for PEGylated compounds.

Part 2: Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a comprehensive analysis.

Visualizing the Characterization Workflow

Caption: A multi-technique approach for product verification.

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful and rapid tool for confirming the conversion of the carboxylic acid to the acid chloride.

-

Disappearance of O-H Stretch: The broad absorption band characteristic of the carboxylic acid O-H group, typically found between 2500-3300 cm⁻¹, should be absent in the final product spectrum.[15]

-

Appearance of C=O Stretch (Acid Chloride): A new, strong, and sharp absorption band will appear at a higher frequency, typically in the range of 1775-1810 cm⁻¹.[13][14] This shift to a higher wavenumber compared to the carboxylic acid C=O (~1710 cm⁻¹) is due to the inductive effect of the electronegative chlorine atom.[16]

| Functional Group | Typical IR Frequency (cm⁻¹) | Expected in... |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Starting Material |

| C=O (Carboxylic Acid) | ~1710 (strong) | Starting Material |

| C=O (Acid Chloride) | 1775-1810 (strong, sharp) | Product |

| C-O (Ether) | ~1100 (strong) | Both |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides detailed structural information, allowing for the verification of the entire molecular structure.[17]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the PEG backbone and the terminal methoxy group. The key change to observe is the shift of the methylene protons (the -CH₂- group) adjacent to the newly formed carbonyl chloride. These protons will typically shift downfield (to a higher ppm value) compared to their position in the starting carboxylic acid due to the electron-withdrawing effect of the acid chloride group.

-

~3.38 ppm (singlet, 3H): Methoxy group (-OCH₃)

-

~3.5-3.8 ppm (multiplets): PEG backbone methylene protons (-OCH₂CH₂O-)[18]

-

Downfield shift of the -CH₂-COCl protons compared to the -CH₂-COOH protons of the starting material.

-

-

¹³C NMR: The carbon NMR spectrum will also confirm the structure. The most significant change will be the chemical shift of the carbonyl carbon.

-

~170-175 ppm: Carbonyl carbon (-C OCl). This is typically in a similar region to the carboxylic acid carbonyl.

-

~59-72 ppm: PEG backbone and methoxy carbons.[19]

-

3. Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the product. For this compound (C₈H₁₅ClO₄), the expected molecular weight is approximately 210.65 g/mol .[20] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Part 3: Handling, Storage, and Safety

Acyl chlorides are highly reactive and require careful handling.[21]

-

Moisture Sensitivity: this compound will react readily with water (hydrolysis) to revert to the carboxylic acid and generate corrosive HCl gas.[21][22] All handling should be performed under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[21]

-

Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere, at low temperatures (e.g., -20 °C) to maintain its integrity.[23][24]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this reagent.[22][25] All work should be conducted in a well-ventilated fume hood.[21]

References

- 1. This compound | CAS: 848442-01-3 | AxisPharm [axispharm.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. mPEG3-Acid chloride - CD Bioparticles [cd-bioparticles.net]

- 4. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 9. jk-sci.com [jk-sci.com]

- 10. echemi.com [echemi.com]

- 11. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Infrared Spectrometry [www2.chemistry.msu.edu]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. This compound | C8H15ClO4 | CID 21321681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. nbinno.com [nbinno.com]

- 23. This compound, 66722-87-0 | BroadPharm [broadpharm.com]

- 24. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 25. nj.gov [nj.gov]

m-PEG3-acid chloride reaction with primary amines mechanism

An In-Depth Technical Guide to the Reaction of m-PEG3-acid chloride with Primary Amines

Introduction: The Strategic Value of Precision PEGylation

In the landscape of modern drug development, particularly in the realm of biologics and targeted therapeutics, the covalent attachment of polyethylene glycol (PEG) chains—a process known as PEGylation—stands as a cornerstone technology.[1] PEGylation can profoundly enhance the therapeutic profile of molecules by increasing their hydrodynamic size, which in turn extends serum half-life, improves stability, and reduces immunogenicity.[1][2] While traditional PEGylation often involves polydisperse PEG polymers, leading to heterogeneous conjugates, the use of discrete PEG (dPEG®) reagents like methoxy-terminated triethylene glycol acid chloride (this compound) offers unparalleled precision.

This guide provides a comprehensive technical overview of the reaction between this compound and primary amines. We will dissect the underlying reaction mechanism, explore the critical parameters that govern its success, provide actionable experimental protocols, and offer insights into troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this fundamental bioconjugation technique.

Part 1: The Core Mechanism — Nucleophilic Acyl Substitution

The conjugation of this compound to a primary amine is a classic example of a nucleophilic acyl substitution reaction. This process is highly efficient and results in the formation of a chemically stable amide bond. The reaction proceeds via a well-established two-stage addition-elimination pathway.[3][4][5]

The Reactants: An Electrophile-Nucleophile Partnership

-

This compound (The Electrophile): The reactivity of this molecule is centered on the carbonyl carbon of the acid chloride group (-COCl). This carbon is highly electrophilic (electron-deficient) due to the strong electron-withdrawing inductive effects of two adjacent electronegative atoms: the carbonyl oxygen and the chlorine.[6][7] This significant positive partial charge makes it an attractive target for attack by nucleophiles.

-

Primary Amine (The Nucleophile): A primary amine (R-NH₂) serves as the nucleophile. The nitrogen atom possesses a lone pair of electrons that can be donated to form a new covalent bond with the electrophilic carbonyl carbon.[4][6]

The Step-wise Mechanism

The reaction unfolds in a sequential manner, beginning with the attack of the nucleophile and culminating in the formation of the stable amide product.

-

Step 1: Nucleophilic Addition: The reaction is initiated when the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the this compound. As this new nitrogen-carbon bond forms, the pi (π) bond of the carbonyl group breaks, and the electrons move onto the oxygen atom, which acquires a formal negative charge. This results in the formation of a transient, high-energy tetrahedral intermediate .[5][6][7]

-

Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is inherently unstable and rapidly collapses. The lone pair of electrons from the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion (Cl⁻) is expelled.[5][7] Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own.

-

Step 3: Deprotonation: The product of the elimination step is a protonated amide, where the nitrogen atom bears a positive charge. To yield the final, neutral amide product, this intermediate must be deprotonated. This proton is typically removed by a base present in the reaction mixture. Common strategies include using a second equivalent of the primary amine or adding a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[5][8] This step generates an ammonium salt as a byproduct.

Below is a diagram illustrating the complete mechanistic pathway.

Caption: The nucleophilic acyl substitution mechanism for the reaction of this compound with a primary amine.

Part 2: Optimizing Reaction Parameters — A Scientist's Guide

The success of the conjugation hinges on careful control of several key experimental parameters. Understanding the causality behind these choices is critical for achieving high yield, purity, and reproducibility.

| Parameter | Recommendation | Rationale & Field-Proven Insights |

| Solvent | Anhydrous aprotic solvents (DCM, THF, DMF). | Causality: Acyl chlorides are highly reactive and will readily hydrolyze in the presence of water or react with protic solvents like alcohols.[9] Using anhydrous (dry) aprotic solvents prevents the consumption of the starting material and the formation of the corresponding carboxylic acid byproduct, which complicates purification. |

| Temperature | Initiate at 0 °C, then allow to warm to room temperature. | Causality: The reaction is typically fast and exothermic.[5][10] Starting at a low temperature helps to control the initial rate of reaction, dissipate heat, and minimize the formation of potential side products. Allowing the reaction to warm ensures it proceeds to completion. |

| Stoichiometry & Base | 1. Option A: 2.2 equivalents of primary amine per 1 equivalent of acyl chloride. 2. Option B: 1.1 equivalents of primary amine and 1.2-1.5 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) per 1 equivalent of acyl chloride. | Causality: The reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate any available primary amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this HCl. Option A uses the amine reactant itself as the base.[8] Option B is often preferred as it preserves the expensive amine nucleophile and uses a cheaper, non-interfering base. |

| Reagent Addition | Add the this compound solution dropwise to the stirred solution of the amine. | Causality: This method maintains a relative excess of the amine in the reaction pot at all times, which helps prevent potential side reactions, such as the reaction of the newly formed amide with another molecule of acyl chloride (though less common with secondary amides). It also aids in controlling the reaction exotherm.[11] |

Part 3: Experimental Protocol & Workflow

This section provides a detailed, self-validating protocol for a model conjugation reaction, followed by a workflow for monitoring, purification, and analysis.

Detailed Step-by-Step Protocol: Conjugation of this compound to Benzylamine

Materials:

-

This compound (MW: 210.66 g/mol )

-

Benzylamine (MW: 107.15 g/mol )

-

Triethylamine (TEA) (MW: 101.19 g/mol )

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with stir bar

-

Syringes and needles

-

Ice bath

-

Nitrogen or Argon line for inert atmosphere

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (e.g., 107 mg, 1.0 mmol) and triethylamine (e.g., 152 mg, 1.5 mmol) in 10 mL of anhydrous DCM.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. Stir the solution for 5-10 minutes to ensure thermal equilibrium.

-

Reagent Addition: In a separate dry vial, dissolve this compound (e.g., 211 mg, 1.0 mmol) in 5 mL of anhydrous DCM. Using a syringe, add this solution dropwise to the stirred amine solution over 10-15 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.[12] A typical TLC system would be 10% Methanol in DCM. The product should have an Rf value between the two starting materials. The reaction is complete when the limiting reagent (this compound) is no longer visible.

-

Quenching & Work-up: Once complete, cool the flask again to 0 °C and slowly add 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to quench any unreacted acyl chloride and neutralize the triethylammonium hydrochloride salt.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM (2 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess amine and TEA, and then with brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane to isolate the pure PEGylated amide.

General Experimental Workflow

The following diagram outlines the logical flow from reaction setup to final product characterization.

Caption: A typical experimental workflow for the synthesis, purification, and analysis of a PEGylated primary amine.

Part 4: Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet Reagents/Solvents: Acyl chloride was hydrolyzed before reacting with the amine. 2. Inactive Amine: The amine was protonated by adventitious acid or insufficient base was used. 3. Degraded Acyl Chloride: The this compound reagent is old or was improperly stored. | 1. Ensure all glassware is oven-dried. Use freshly opened or distilled anhydrous solvents.[9] 2. Ensure the correct stoichiometry of base is used. 3. Use a fresh bottle of the reagent. Store this compound at –20 °C under an inert atmosphere.[9] |

| Multiple Products Observed | 1. Di-acylation: If the amine-containing molecule has more than one nucleophilic site (e.g., another amine, a hydroxyl group). 2. Side Reactions: Reaction temperature was too high, leading to decomposition or undesired reactions. | 1. Use a substrate with a single primary amine or use protecting groups for other nucleophilic sites. 2. Maintain strict temperature control, especially during the initial addition phase. |

| Difficult Purification | 1. Salt Contamination: Ammonium salt byproduct was not fully removed during work-up. 2. Unreacted Starting Material: The reaction did not go to completion. 3. Co-eluting Impurities: Byproducts have similar polarity to the desired product. | 1. Perform a thorough aqueous wash during the work-up. 2. Allow the reaction to run longer or use a slight excess (1.05-1.1 eq) of the acyl chloride. 3. Optimize the chromatography mobile phase; a shallower gradient or a different solvent system may be required. |

Conclusion

The reaction of this compound with primary amines is a powerful, reliable, and highly specific method for creating well-defined PEGylated molecules. Its success is not accidental but is the result of a deliberate application of chemical principles. By understanding the nucleophilic acyl substitution mechanism and meticulously controlling the key reaction parameters—solvent purity, temperature, and stoichiometry—researchers can confidently and reproducibly synthesize conjugates with high purity and yield. This foundational reaction remains an indispensable tool in the development of next-generation therapeutics, PROTACs, and advanced biomaterials.[13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. savemyexams.com [savemyexams.com]

- 4. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. This compound | CAS: 848442-01-3 | AxisPharm [axispharm.com]

- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound | PEG analogue | CAS# 66722-87-0 | InvivoChem [invivochem.com]

solubility of m-PEG3-acid chloride in organic solvents

An In-Depth Technical Guide to the Solubility of m-PEG3-acid chloride in Organic Solvents

Introduction

Methoxy-PEG3-acid chloride (this compound) is a short-chain, monofunctional polyethylene glycol (PEG) derivative that serves as a critical linker in modern drug development and bioconjugation.[1] Its structure, comprising a terminal methoxy group, a three-unit PEG chain, and a reactive acid chloride handle, imparts a unique combination of hydrophilicity and reactivity. This makes it an invaluable tool for conjugating molecules to proteins, peptides, or nanoparticles, thereby enhancing the solubility and stability of the resulting conjugates.[1][2] The acid chloride group enables rapid and efficient coupling with primary amines to form stable amide bonds, a cornerstone of its utility in creating antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

Understanding the solubility of this compound in various organic solvents is a paramount concern for researchers and drug development professionals. The choice of solvent directly impacts reaction efficiency, purification strategies, and the overall success of a conjugation workflow. This guide provides a comprehensive overview of the solubility profile of this compound, explains the physicochemical principles governing its solubility, and offers a detailed, field-proven protocol for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential to predicting its behavior in different solvent systems.

-

Molecular Formula: C₈H₁₅ClO₄[4]

-

Molecular Weight: 210.65 g/mol [4]

-

Structure: The molecule consists of a hydrophilic three-unit polyethylene glycol chain, which enhances solubility in polar solvents. One terminus is capped with a chemically inert methoxy group, while the other is functionalized with a highly reactive acid chloride group. This acid chloride is susceptible to hydrolysis and must be handled under anhydrous conditions.[3][5]

Solubility Profile of this compound and Related Compounds

While extensive quantitative solubility data for the highly reactive this compound is not widely published, a robust solubility profile can be constructed by examining supplier technical data and comparing it with closely related, more stable analogues such as m-PEG3-acid and its esters. This comparative approach provides valuable, actionable insights for solvent selection.

Table 1: Comparative Solubility of this compound and Analogues

| Solvent | Solvent Type | This compound | m-PEG3-acid | m-PEG3-NHS ester | Acid-PEG3-mono-methyl ester |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[3] | Soluble[6] | Soluble[7] | ≥ 100 mg/mL[8] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[3] | Soluble[6] | Soluble[7] | Not Reported |

| Dichloromethane (DCM) | Chlorinated | Not Reported | Soluble[6] | Soluble[7] | Not Reported |

| Tetrahydrofuran (THF) | Ether | Not Reported | Soluble[9] | Not Reported | Not Reported |

| Water | Protic, Polar | Reacts[3] | Soluble[6] | Not Reported | Not Reported |

| Ethanol | Protic, Polar | Reacts[3] | Not Reported | Not Reported | Not Reported |

| Toluene | Non-polar | Not Reported | Less Soluble[10] | Not Reported | Not Reported |

| Diethyl Ether | Non-polar | Not Soluble[10] | Not Reported | Not Reported | Not Reported |

Note: "Soluble" indicates that the compound is known to dissolve in the specified solvent, though the precise concentration may not be publicly available. For this compound, "Reacts" indicates that the solvent is not suitable due to the reactivity of the acid chloride group with protic molecules.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by the interplay between its molecular structure and the physicochemical characteristics of the solvent.

The Polyethylene Glycol (PEG) Backbone

The three-unit PEG chain is the primary driver of the molecule's solubility in polar organic solvents. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, interacting favorably with polar solvent molecules. This inherent hydrophilicity of the PEG chain is a well-established principle for increasing the solubility of conjugated molecules.[11]

The Acid Chloride Functional Group

The terminal acid chloride is a highly polar functional group, contributing to the molecule's overall polarity. However, its high reactivity is a more dominant characteristic. Acid chlorides readily react with protic solvents like water and alcohols in a nucleophilic acyl substitution reaction to form the corresponding carboxylic acid or ester, respectively. This reactivity precludes the use of protic solvents for dissolving and handling this compound if the integrity of the acid chloride is to be maintained.

Solvent Properties

The principle of "like dissolves like" is central to understanding the solubility of this compound.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent choices for dissolving this compound. Their high polarity effectively solvates the polar PEG chain and the acid chloride group without providing a reactive proton, thus preserving the molecule's integrity.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents are also suitable for dissolving short-chain PEG derivatives and are compatible with the acid chloride group.[10]

-

Non-polar Solvents (e.g., Toluene, Hexane): The overall polarity of this compound makes it poorly soluble in non-polar solvents.[10]

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol: Quantitative Determination of Solubility

To obtain precise, quantitative solubility data, the isothermal shake-flask method is the gold standard. The following protocol has been adapted to account for the moisture sensitivity of this compound.

Causality Behind Experimental Choices

-

Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of the acid chloride group, which would otherwise lead to inaccurate solubility measurements of the intended compound.

-

Inert Atmosphere: Handling the compound under an inert atmosphere (e.g., nitrogen or argon) minimizes exposure to atmospheric moisture.

-

Equilibration Time: An extended equilibration time (24-48 hours) ensures that the solution reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited value.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is chosen for its ability to separate the parent compound from any potential degradants (e.g., the hydrolyzed carboxylic acid) and provide accurate quantification against a standard curve.

Methodology

-

Preparation of Anhydrous Solvents:

-

Use commercially available anhydrous solvents or dry the chosen solvents (e.g., DMSO, DMF, DCM, THF, Acetonitrile) using appropriate methods, such as passing through an activated alumina column or distillation over a suitable drying agent.

-

-

Preparation of Standard Solutions:

-

Under an inert atmosphere (e.g., in a glovebox), accurately prepare a stock solution of this compound in the chosen anhydrous solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations (e.g., 5, 2, 1, 0.5, 0.1 mg/mL). These will be used to generate a calibration curve.

-

-

Sample Preparation for Solubility Measurement:

-

Into several 2 mL glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The presence of undissolved solid is essential to ensure a saturated solution.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the corresponding anhydrous organic solvent.

-

-

Equilibration:

-

Tightly cap the vials with PTFE-lined caps.

-

Place the vials in a constant temperature orbital shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To completely separate the solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

-

-

Sample Analysis and Quantification:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Immediately dilute the supernatant with a known volume of the same anhydrous solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the standard solutions by HPLC with UV detection.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undissolved this compound in the saturated supernatant, accounting for the dilution factor.

-

Express the final solubility in mg/mL and molarity (mol/L).

-

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

This compound is a valuable bifunctional linker whose utility is intrinsically linked to its solubility characteristics. This guide has established that this compound is readily soluble in polar aprotic solvents such as DMSO and DMF, and compatible with chlorinated solvents like DCM. Its high reactivity precludes the use of protic solvents like water and alcohols. For researchers and drug development professionals, this means that DMSO, DMF, and DCM are the recommended solvents for preparing stock solutions and for use in reaction mixtures. The provided adapted isothermal shake-flask protocol offers a robust and reliable method for determining the precise quantitative solubility of this and other reactive compounds, ensuring data integrity and facilitating successful bioconjugation outcomes.

References

- 1. This compound, 66722-87-0 | BroadPharm [broadpharm.com]

- 2. Mal-PEG3-acid, 518044-40-1 | BroadPharm [broadpharm.com]

- 3. This compound | PEG analogue | CAS# 66722-87-0 | InvivoChem [invivochem.com]

- 4. This compound | C8H15ClO4 | CID 21321681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Polyethylene glycol derivatives [m.chemicalbook.com]

- 6. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]

- 7. m-PEG3-NHS ester, 876746-59-7 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. m-PEG3-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. labinsights.nl [labinsights.nl]

In-depth Technical Guide: Stability and Storage of m-PEG3-acid chloride

Abstract

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for m-PEG3-acid chloride (methoxy-triethylene glycol-acid chloride). As a critical bifunctional linker in bioconjugation, drug development, and materials science, its purity and reactivity are paramount. This document delves into the inherent chemical vulnerabilities of the molecule, outlines evidence-based protocols for its handling and storage, and provides methods for stability assessment. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and performance of this compound in their applications.

Introduction: The Role and Reactivity of this compound

This compound is a heterobifunctional polyethylene glycol (PEG) derivative. It possesses a terminal methoxy group, which provides hydrophilicity and reduces non-specific protein binding, and a highly reactive acid chloride group.[1] This acid chloride moiety is a potent acylating agent, readily reacting with primary and secondary amines, alcohols, and thiols to form stable amide, ester, and thioester bonds, respectively.[1][2] This reactivity is the cornerstone of its utility in conjugating PEG chains to proteins, peptides, nanoparticles, and other molecules of interest, a process broadly known as PEGylation.[1]

However, the very electrophilicity that makes the acid chloride group so useful also renders it susceptible to degradation, primarily through hydrolysis.[2][3] Understanding and mitigating this instability is crucial for reproducible and successful conjugation outcomes.

The Primary Degradation Pathway: Hydrolysis

The principal threat to the stability of this compound is hydrolysis. The acyl chloride functional group is highly susceptible to nucleophilic attack by water.[3][4] This reaction is often vigorous and exothermic.[5]

Mechanism of Hydrolysis:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[4][6]

-

Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.[6]

-

Chloride Ion Departure: The intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled.[6]

-

Proton Transfer: A final proton transfer step yields the corresponding carboxylic acid (m-PEG3-acid) and hydrochloric acid (HCl).[4]

This reaction can be autocatalytic, as the generated HCl can protonate the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and accelerating the degradation of remaining acid chloride. The presence of water vapor in the air is sufficient to cause "fuming" as the reagent reacts to form tiny droplets of hydrochloric acid.[5]

Caption: Hydrolysis mechanism of this compound.

The consequence of this degradation is a significant loss of reactivity. The resulting carboxylic acid is far less reactive towards amines and requires chemical activators (e.g., EDC, HATU) to form amide bonds, defeating the purpose of using the more potent acid chloride derivative.[7][8][9]

Core Principles of Storage and Handling

To preserve the integrity of this compound, storage and handling protocols must be designed to rigorously exclude atmospheric moisture.[1][2]

Temperature

Low temperature is critical to slow the kinetics of any potential degradation reactions.

| Parameter | Recommended Condition | Rationale |

| Long-Term Storage | -20°C | Reduces molecular motion and slows the rate of hydrolysis significantly. This is the standard recommended temperature from suppliers.[1][2][7][9] |

| Short-Term Storage | 2-8°C | Acceptable for brief periods (e.g., between uses on the same day), but not recommended for more than 24-48 hours. |

| Shipping | Shipped on ice packs or at ambient temperature | Suppliers may ship at ambient temperature for short durations, relying on secure, moisture-free packaging.[7][8] However, immediate transfer to -20°C upon receipt is crucial. |

Atmosphere

An inert atmosphere is the most crucial factor in preventing hydrolysis.

-

Inert Gas: Store the compound under a dry, inert gas such as argon or nitrogen. This displaces air and, more importantly, atmospheric moisture.

-

Desiccation: Always store containers of this compound within a desiccator containing a suitable desiccant (e.g., Drierite™, silica gel). This provides a secondary barrier against moisture ingress.[1][2]

Container and Aliquoting

Proper containment and handling practices are essential.

-

Original Container: Keep the product in its original, tightly sealed, moisture-free container.[1]

-

Aliquoting: Upon receipt, it is best practice to aliquot the material into smaller, single-use quantities under a dry, inert atmosphere (e.g., in a glove box). This prevents repeated opening and closing of the main container, which introduces moisture with each cycle.

Experimental Protocol: Handling and Aliquoting

This protocol ensures the transfer of this compound with minimal exposure to atmospheric moisture.

Materials:

-

This compound (main stock vial)

-

Small, dry glass vials with PTFE-lined caps (pre-dried in an oven at 120°C for >4 hours and cooled in a desiccator)

-

Glove box or glove bag with a dry nitrogen or argon atmosphere

-

Gas-tight syringes and needles

-

Desiccator

Procedure:

-

Prepare Workspace: Purge the glove box with dry inert gas until the relative humidity is as low as possible (ideally <10%). Place all necessary materials inside before sealing.

-

Equilibrate Temperature: Allow the main stock vial of this compound to warm to the ambient temperature inside the glove box before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound.

-

Perform Transfer: Once equilibrated, carefully open the main vial. Using a clean, dry syringe or spatula, transfer the desired amounts into the pre-dried smaller vials.

-

Seal and Purge: Immediately cap the new aliquots tightly. If possible, flush the headspace of each vial with the inert gas before final sealing.

-

Store Properly: Tightly re-seal the main stock vial. Place the main vial and all new aliquots into a desiccator.

-

Freeze: Place the desiccator containing the vials into a -20°C freezer for long-term storage.[1][7]

Caption: Workflow for aliquoting this compound.

Assessing Stability and Quality

Even with ideal storage, periodic quality control is advisable, especially for long-term projects or after any suspected exposure to moisture.

Functional Assay: Test Conjugation

The most direct way to assess the quality of this compound is to perform a small-scale test conjugation.

Protocol: Test Reaction with Benzylamine

-

Prepare Solutions:

-

Dissolve a small, accurately weighed amount of this compound in anhydrous dichloromethane (DCM) to a known concentration (e.g., 10 mg/mL).

-

Prepare a solution of benzylamine in anhydrous DCM (1.1 molar equivalents to the acid chloride).

-

Prepare a solution of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in anhydrous DCM (1.5 molar equivalents).

-

-

Reaction:

-

In a dry vial under inert gas, add the benzylamine solution to the this compound solution.

-

Add the base solution and stir the reaction at room temperature for 1-2 hours.

-

-

Analysis:

-

Analyze the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Expected Result (Good Quality): A major new spot/peak corresponding to the mass of the m-PEG3-benzylamide conjugate. Minimal starting material (benzylamine) should remain.

-

Result Indicating Degradation: A significant peak corresponding to the hydrolyzed m-PEG3-acid and a large amount of unreacted benzylamine.

-

Spectroscopic Analysis

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The C=O stretch of an acid chloride typically appears at a high frequency (around 1785-1815 cm⁻¹). The corresponding carboxylic acid C=O stretch appears at a lower frequency (1700-1725 cm⁻¹). A significant peak in the carboxylic acid region suggests hydrolysis.

-

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: While subtle, changes in the chemical shifts of protons adjacent to the carbonyl group can indicate conversion from the acid chloride to the carboxylic acid. The appearance of a broad singlet for the carboxylic acid proton (often >10 ppm) is a definitive sign of hydrolysis. Supplier data sheets often provide access to reference NMR spectra for comparison.[7]

Summary and Best Practices

| Do | Do Not |

| ✅ Store at -20°C or below.[1][7][9] | ❌ Store at room temperature. |

| ✅ Store under a dry, inert atmosphere (Ar or N₂). | ❌ Store in open air. |

| ✅ Use a desiccator as a secondary barrier.[1][2] | ❌ Open a cold vial in ambient air. |

| ✅ Aliquot into single-use quantities. | ❌ Repeatedly access the main stock container. |

| ✅ Use anhydrous solvents and reagents for reactions.[1][2] | ❌ Use solvents from bottles that have been open for a long time. |

| ✅ Perform functional tests if stability is in doubt. | ❌ Assume reactivity without verification. |

Conclusion

The chemical integrity of this compound is directly correlated with stringent, moisture-free handling and storage conditions. By understanding the mechanism of hydrolysis and implementing the protocols outlined in this guide—including low-temperature storage, use of inert atmospheres, and proper aliquoting techniques—researchers can ensure the high reactivity and purity of this versatile PEGylation reagent. This diligence is fundamental to achieving reproducible, high-yield conjugation reactions and advancing the goals of drug development and materials science research.

References

- 1. This compound | CAS: 848442-01-3 | AxisPharm [axispharm.com]

- 2. m-PEG3-CH2-acid chloride | CAS: 73159-13-4 | AxisPharm [axispharm.com]

- 3. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 4. savemyexams.com [savemyexams.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. fiveable.me [fiveable.me]

- 7. This compound, 66722-87-0 | BroadPharm [broadpharm.com]

- 8. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]

- 9. mPEG3-Acid chloride - CD Bioparticles [cd-bioparticles.net]

A Technical Guide to the Safe Handling of m-PEG3-acid chloride (CAS: 66722-87-0)

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for m-PEG3-acid chloride, a key reagent in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, chemists, and drug development professionals, this document synthesizes safety data sheet (SDS) information with the fundamental principles of chemical reactivity to ensure safe and effective laboratory operations.

Introduction: Understanding the Reagent

This compound, also known as 3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride, is a hydrophilic, monofunctional PEG linker.[1] It features a three-unit polyethylene glycol (PEG) chain that imparts solubility and a highly reactive acid chloride group.[1][2] This terminal acid chloride enables efficient coupling with primary amines, alcohols, and thiols to form stable amide, ester, or thioester bonds, respectively.[1] Its primary application is in the synthesis of PROTACs, where it serves as a flexible linker connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[3][4]

While some supplier safety data sheets do not classify this compound as hazardous under GHS, it is crucial to recognize that its functionality dictates its primary risk.[5] The high reactivity of the acid chloride group, particularly with water and other nucleophiles, is the central principle governing its safe handling.[1] This guide is founded on the principle that understanding chemical reactivity is paramount to ensuring laboratory safety.

Section 1: Chemical Identification and Properties

Proper identification is the first step in any safety protocol. The physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride | [6][7] |

| Synonyms | This compound, m-PEG3-Propanoyl chloride | [3][5][6] |

| CAS Number | 66722-87-0 | [3][5][8] |

| Molecular Formula | C8H15ClO4 | [3][5][6] |

| Molecular Weight | Approx. 210.66 g/mol | [3][5][6] |

| Appearance | Liquid | [5] |

| Boiling Point | 262.4±0.0 °C at 760 mmHg (Predicted) | [7] |

| Flash Point | 101.8±0.0 °C (Predicted) | [7] |

Section 2: Hazard Analysis: The Primacy of Reactivity

While a specific GHS classification may not be listed by all vendors, the inherent chemical nature of the acid chloride functional group presents clear hazards.[5]

-

Reactivity with Water: Acid chlorides react rapidly, and often violently, with water and moisture.[9][10] This exothermic reaction (hydrolysis) produces the corresponding carboxylic acid (m-PEG3-acid) and corrosive hydrogen chloride (HCl) gas.[10] The generation of HCl gas in a poorly ventilated area is a significant inhalation hazard.

-

Corrosivity: Due to its potential to release HCl, this compound should be considered corrosive, particularly to skin, eyes, and mucous membranes. Acid chlorides as a class can cause severe skin burns and eye damage.[9][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and amines, as these can trigger vigorous and potentially hazardous reactions.[5][10]

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO2) and hydrogen chloride gas.[10]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[5] This protects the user from inhaling potentially harmful vapors or HCl gas generated from accidental hydrolysis.

Personal Protective Equipment (PPE)

The following PPE provides a necessary barrier of protection.

| Protection Type | Specification | Rationale |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Protects skin from direct contact and potential burns.[5] |

| Eye/Face | Safety goggles with side shields or a full-face shield. | Protects against splashes to the eyes, which are extremely sensitive to corrosive materials.[5] |

| Body | A flame-retardant laboratory coat. | Protects skin and personal clothing from spills. |

| Respiratory | An approved mask or respirator should be available. | While a fume hood is the primary control, a respirator is essential for emergency situations like a large spill.[5] |

Section 4: Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol minimizes risk during routine use. The causality behind these steps is rooted in preventing unintended reactions and exposure.

Caption: Routine workflow for handling this compound.

Step-by-Step Methodology

-

Preparation : Before retrieving the reagent, ensure the chemical fume hood is operational. Don all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Reagent Equilibration : Allow the sealed vial of this compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold reagent, which would cause hydrolysis.

-

Inert Atmosphere Handling : Conduct all transfers under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][12] Use dry solvents and glassware.

-

Dispensing : Use clean, dry syringes or cannulas for liquid transfers. Avoid cross-contamination.

-

Reaction Quenching : Once the reaction is complete, any excess acid chloride should be quenched carefully by slowly adding the reaction mixture to a stirred, cold solution of a weak base (e.g., sodium bicarbonate).

-

Cleanup and Storage : After use, securely seal the reagent container, preferably under an inert atmosphere.[1] Immediately return it to refrigerated storage, as recommended at -20°C.[3][8]

-

Decontamination : Clean any contaminated surfaces and glassware promptly.

-

Hygiene : After completing the work and removing PPE, wash hands thoroughly with soap and water.[5]

Section 5: Emergency Protocols

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Skin Contact : Take off immediately all contaminated clothing. Flush the affected skin with large amounts of soap and water.[13] If irritation persists, seek medical attention.

-

Inhalation : Move the exposed person to fresh air at once.[13][14] If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[13]

-

Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting.[9][15] If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.

Accidental Release (Spill) Response

For any spill, the priority is to ensure personnel safety and contain the material.

Caption: Emergency response workflow for a chemical spill.

Protocol for Spill Cleanup:

-

Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

-

Protect Yourself : Before re-entering, don appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.[5]

-

Containment : Do not use water. Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or dry earth.[5]

-

Collection : Carefully sweep the absorbed material into a designated, clearly labeled container for hazardous waste.[5]

-

Decontamination : Clean the spill area thoroughly.

-

Disposal : Seal the waste container and dispose of it as special waste through a licensed disposal company, following all local and national regulations.[5][16]

-

Ventilation : Ensure the area is well-ventilated to disperse any residual vapors.

Firefighting Measures

-

Suitable Extinguishers : Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[5]

-

Unsuitable Extinguishers : Do NOT use a high-volume water jet, as it will react with the material and may spread contamination.

-

Protective Gear : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]

Section 6: Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage

-

Temperature : Store in a refrigerator at -20°C for long-term stability.[3][8]

-

Container : Keep the container tightly closed and sealed to prevent moisture ingress.[1][5] Store under an inert, dry atmosphere.

-

Location : Store in a designated area for reactive chemicals, away from incompatible materials such as bases, oxidizing agents, and alcohols.[5]

Disposal

Chemical waste must be managed responsibly.

-

Classification : All waste containing this compound, including empty containers and contaminated absorbents, should be treated as hazardous chemical waste.[16]

-

Procedure : Arrange for disposal through a licensed and qualified waste disposal contractor.[5] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the acidic and potentially toxic combustion products.[16]

-

Regulations : Ensure all disposal activities comply with local, state, and national environmental regulations.[5][16]

Conclusion

The safe handling of this compound is not dictated by a formal hazard classification alone, but by a deep understanding of its chemical reactivity. The acid chloride functional group is highly susceptible to hydrolysis, which generates corrosive byproducts. By employing robust engineering controls, wearing appropriate PPE, and adhering to strict handling, storage, and emergency protocols, researchers can effectively mitigate the risks associated with this valuable bioconjugation reagent.

References

- 1. This compound | CAS: 848442-01-3 | AxisPharm [axispharm.com]

- 2. mPEG3-Acid chloride - CD Bioparticles [cd-bioparticles.net]

- 3. This compound | PEG analogue | CAS# 66722-87-0 | InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axispharm.com [axispharm.com]

- 6. This compound | C8H15ClO4 | CID 21321681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound, 66722-87-0 | BroadPharm [broadpharm.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. m-PEG3-CH2-acid chloride | CAS: 73159-13-4 | AxisPharm [axispharm.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. targetmol.com [targetmol.com]

- 15. fishersci.ie [fishersci.ie]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for m-PEG3-acid chloride in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3][4] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent polyubiquitination of the POI and its degradation by the 26S proteasome.[1][3]

While significant attention is often given to the warhead (POI ligand) and E3 ligase ligand, the linker is far from a passive spacer.[2][5] Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][5][] Among the various linker types, polyethylene glycol (PEG) chains have become a popular choice due to their ability to enhance aqueous solubility, a common challenge for these relatively large molecules, and their synthetic tractability.[4][5][][7]

This guide provides an in-depth look at the application of m-PEG3-acid chloride, a versatile and readily available building block for the synthesis of PROTACs. We will explore its chemical properties, provide a detailed protocol for its use in amide bond formation, and discuss the critical considerations for successful PROTAC synthesis and purification.

This compound: A Versatile Building Block for PROTAC Synthesis

This compound is a monofunctional PEG reagent featuring a three-unit PEG chain capped with a methyl group at one end and a highly reactive acid chloride group at the other.[8] This structure offers several advantages for PROTAC development:

-

Enhanced Solubility : The hydrophilic PEG spacer improves the solubility of the resulting PROTAC in aqueous media, which can positively impact cell permeability and overall bioavailability.[4][7][9]

-

Precise Length : The defined three-unit PEG chain allows for systematic variation of linker length, a crucial parameter for optimizing ternary complex formation and degradation efficiency.[1][5]

-

High Reactivity : The acid chloride group reacts readily and specifically with primary and secondary amines to form stable amide bonds, a common linkage in PROTACs.[8][10] This reaction is typically rapid and proceeds under mild conditions.

-

Synthetic Versatility : this compound can be used to connect either the warhead or the E3 ligase ligand, depending on the synthetic strategy and the available functional handles on each component.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for synthesizing a PROTAC using this compound to conjugate an amine-functionalized warhead to an E3 ligase ligand that will subsequently be functionalized for the final coupling.

Caption: General workflow for PROTAC synthesis using this compound.

Protocol: Amide Coupling of this compound with an Amine-Functionalized Molecule

This protocol details the procedure for conjugating this compound to a molecule containing a primary or secondary amine, a crucial step in the modular synthesis of PROTACs.

Materials and Reagents

-

Amine-functionalized molecule (Warhead or E3 Ligase Ligand)

-

This compound

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Argon or Nitrogen gas supply

-

Round-bottom flask and magnetic stirrer

-

Syringes and needles

-

Thin Layer Chromatography (TLC) plates and appropriate mobile phase

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Storage and Handling of this compound

This compound is highly reactive and moisture-sensitive.[8][10] To ensure its integrity, adhere to the following storage and handling guidelines:

| Parameter | Condition | Rationale |

| Storage Temperature | -20°C | Minimizes degradation over long-term storage.[8][10][11] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis of the acid chloride by atmospheric moisture. |

| Container | Tightly sealed, moisture-free | Protects from environmental contaminants. |

| Handling | Under anhydrous conditions | Prevents reaction with water, which would lead to the formation of the corresponding carboxylic acid.[10] |

Step-by-Step Synthesis Protocol

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the amine-functionalized molecule (1.0 equivalent) in anhydrous DCM or DMF.

-

Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the HCl byproduct of the reaction.

-

-

Addition of this compound:

-

In a separate, dry vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.

-

Slowly add the this compound solution dropwise to the stirring solution of the amine-functionalized molecule. A slight excess of the acid chloride ensures complete consumption of the starting amine.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature.

-

Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or, for higher purity, by reverse-phase preparative HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient.[12]

-

-

Product Characterization:

-

Collect the fractions containing the pure product and lyophilize to obtain the final conjugate as a solid.

-

Confirm the identity and purity of the synthesized molecule by LC-MS and NMR spectroscopy.[12]

-

Visualizing the Chemical Reaction

The following diagram illustrates the amide bond formation between an amine-functionalized molecule and this compound.

Caption: Amide coupling reaction between an amine and this compound.

Troubleshooting and Key Considerations

-

Low Reaction Yield:

-

Cause: Inactive this compound due to hydrolysis.

-

Solution: Ensure the use of fresh, properly stored reagent and strictly anhydrous reaction conditions.

-

Cause: Insufficient base to neutralize HCl.

-

Solution: Use at least 2.0 equivalents of a non-nucleophilic base like DIPEA.

-

-

Side Reactions:

-

Cause: Presence of other nucleophilic functional groups (e.g., hydroxyls, thiols) on the starting molecule.

-

Solution: Protect other reactive functional groups prior to the coupling reaction.

-

-

Purification Challenges:

-

The hydrophilic nature of the PEG linker can sometimes complicate purification.[13] A gradient elution in RP-HPLC is often necessary to achieve good separation.

-

Impurities from the PEGylation reagent can be present.[13][] Using high-purity this compound is crucial for a clean reaction and straightforward purification.[]

-

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of PROTAC linkers. Its defined length, hydrophilicity, and specific reactivity with amines make it an invaluable tool for researchers developing novel protein degraders. By following the detailed protocol and considering the key experimental factors outlined in this guide, scientists can confidently incorporate this building block into their PROTAC synthesis workflows, paving the way for the development of next-generation therapeutics. The careful design and synthesis of the linker are paramount to achieving the desired degradation efficacy and drug-like properties of the final PROTAC molecule.[1][5]

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. This compound | CAS: 848442-01-3 | AxisPharm [axispharm.com]

- 9. This compound, 66722-87-0 | BroadPharm [broadpharm.com]

- 10. m-PEG3-CH2-acid chloride | CAS: 73159-13-4 | AxisPharm [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols: A Step-by-Step Guide to Conjugating m-PEG3-acid Chloride to Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the successful conjugation of methoxy-poly(ethylene glycol) with a three-unit PEG chain and a terminal acid chloride (m-PEG3-acid chloride) to peptides. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1][2] This process can improve solubility, increase serum half-life, reduce immunogenicity, and enhance the overall efficacy of the therapeutic molecule.[2][3][4] This document, designed for researchers and scientists, offers a deep dive into the reaction mechanism, a meticulously detailed experimental protocol, and robust methods for purification and characterization of the final PEGylated peptide conjugate.

Introduction: The Rationale for Peptide PEGylation

The therapeutic potential of peptides is often limited by their short in vivo half-life, susceptibility to proteolytic degradation, and potential for immunogenicity.[1] PEGylation addresses these challenges by creating a hydrophilic shield around the peptide.[5] This steric hindrance protects the peptide from enzymatic degradation and recognition by the immune system, while the increased hydrodynamic radius reduces renal clearance, thereby extending its circulation time.[1][5]

This compound is a monofunctional PEGylating reagent featuring a short, discrete PEG chain (n=3).[6][7] The terminal acid chloride group is highly reactive towards nucleophilic groups on the peptide, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable amide bond.[6][8] The methoxy cap ensures that the PEGylation occurs only at one end, preventing cross-linking.[6]

Reaction Mechanism and Workflow Overview

The conjugation of this compound to a peptide is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of a primary amine (from a lysine residue or the N-terminus) attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of a stable amide bond.

Diagram: Experimental Workflow for this compound Conjugation

Caption: A streamlined workflow for the PEGylation of peptides using this compound.

Materials and Reagents

| Reagent | Grade | Supplier (Example) | Notes |

| This compound | ≥95% Purity | BroadPharm, AxisPharm | Store at -20°C under anhydrous conditions.[6][7] |

| Peptide of Interest | ≥95% Purity | Custom Synthesis | Ensure the peptide has accessible primary amine groups. |

| Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | For dissolving the this compound. |

| Reaction Buffer | pH 7.5-8.5 | In-house preparation | e.g., 0.1 M Sodium Phosphate Buffer or 0.1 M Sodium Bicarbonate Buffer. Must be free of primary amines. |

| Quenching Solution | Reagent Grade | In-house preparation | e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine. |

| Purification Columns | N/A | GE Healthcare, Waters | Size-Exclusion (e.g., Sephadex G-25) or RP-HPLC C18 column. |

| Analytical Instruments | N/A | Waters, Agilent | HPLC system, Mass Spectrometer. |

Detailed Experimental Protocol

Reagent Preparation

-

Peptide Solution: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL. The optimal concentration should be determined empirically to avoid aggregation.

-

This compound Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DCM. The concentration will depend on the desired molar excess. Due to the moisture sensitivity of the acid chloride, do not prepare stock solutions for long-term storage.[8]

Conjugation Reaction

-

Equilibrate the peptide solution to room temperature.

-

While gently stirring the peptide solution, add the desired molar excess of the this compound solution dropwise. A typical starting point is a 2 to 10-fold molar excess of the PEG reagent over the peptide. The optimal ratio should be determined experimentally to favor mono-PEGylation and minimize multi-PEGylated species.[9]

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or LC-MS.

Reaction Quenching

-

To terminate the reaction and consume any unreacted this compound, add the quenching solution to the reaction mixture. A final concentration of 50-100 mM of the quenching agent (e.g., Tris or glycine) is typically sufficient.[10]

-

Incubate for 30 minutes at room temperature.

Purification of the PEGylated Peptide

The crude reaction mixture will contain the desired PEGylated peptide, unreacted peptide, excess PEG reagent, and hydrolysis byproducts.[11] Chromatographic methods are most commonly employed for purification.[11][]

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[] The larger PEGylated peptide will elute earlier than the smaller unreacted peptide and free PEG reagent.[11] This method is particularly effective for removing low molecular weight impurities.[]

-

Column: Choose a column with a fractionation range appropriate for the size of your PEGylated peptide (e.g., Sephadex G-25 for desalting and buffer exchange).[13]

-

Mobile Phase: A buffer such as PBS at pH 7.4 is commonly used.[11]

-

Procedure: Equilibrate the column with the mobile phase, load the quenched reaction mixture, and collect fractions. Analyze the fractions by UV absorbance (at 280 nm for peptides containing aromatic residues) and pool the fractions containing the purified PEGylated peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[] PEGylation increases the hydrophilicity of the peptide, causing the PEGylated conjugate to elute earlier than the more hydrophobic unreacted peptide. This technique can also be used to separate positional isomers.[]

-

Column: A C18 column is commonly used for peptide separations.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is typically employed.

Characterization of the PEGylated Peptide

Thorough characterization is crucial to confirm the identity and purity of the final product.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to assess the purity of the PEGylated peptide. By comparing the chromatograms of the starting peptide and the final product, the successful conjugation and the removal of impurities can be verified.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the identity of the PEGylated peptide.[14][15] It provides the molecular weight of the conjugate, confirming the addition of the m-PEG3 moiety. LC-MS, which couples liquid chromatography with mass spectrometry, is a powerful tool for analyzing the reaction mixture and the purified product.[14][16] For high molecular weight PEGs and PEGylated products, post-column addition of amines like triethylamine (TEA) can simplify the mass spectra by reducing the charge states.[16][17][18]

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low Conjugation Efficiency | - Inactive this compound due to hydrolysis.- Suboptimal reaction pH.[3]- Steric hindrance of amine groups on the peptide. | - Use fresh, anhydrous this compound and anhydrous solvents.- Ensure the reaction buffer pH is between 7.5 and 8.5.- Increase the molar excess of the PEG reagent or prolong the reaction time. |

| High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) | - High molar ratio of PEG to peptide.[9]- Multiple reactive sites with similar accessibility. | - Systematically decrease the molar ratio of the PEG reagent to the peptide.[9]- Adjusting the reaction pH can sometimes provide more selective modification. |

| Peptide Aggregation | - High peptide concentration.- Unfavorable buffer conditions. | - Reduce the concentration of the peptide in the reaction mixture.[9]- Screen different buffer conditions to enhance peptide stability.[9] |

| Difficulty in Purification | - Similar physicochemical properties of the PEGylated and unreacted peptide. | - Optimize the purification method. A combination of purification techniques (e.g., SEC followed by RP-HPLC) may be necessary. |

Conclusion

The conjugation of this compound to peptides is a straightforward and effective method for enhancing their therapeutic potential. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can successfully synthesize well-defined PEGylated peptides. This guide provides a solid foundation for developing and optimizing PEGylation protocols for a wide range of peptide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. bachem.com [bachem.com]

- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. This compound | CAS: 848442-01-3 | AxisPharm [axispharm.com]

- 7. This compound, 66722-87-0 | BroadPharm [broadpharm.com]

- 8. m-PEG3-CH2-acid chloride | CAS: 73159-13-4 | AxisPharm [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]